molecular formula C18H26N2O4S B2375553 N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopentanecarboxamide CAS No. 922012-83-7

N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopentanecarboxamide

Cat. No.: B2375553
CAS No.: 922012-83-7
M. Wt: 366.48
InChI Key: LBRGWUKABVLPFE-UHFFFAOYSA-N
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Description

N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopentanecarboxamide is an organic compound known for its complex structure Its molecular structure consists of various functional groups, including an isoquinoline ring, a sulfonamide group, and a cyclopentanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopentanecarboxamide typically involves multi-step organic reactions. Here is a simplified route:

  • Formation of 6-methoxyisoquinoline: : Starting from a simple aromatic precursor, a series of nitration, reduction, and methylation reactions can yield 6-methoxyisoquinoline.

  • Conversion to sulfonamide: : Reacting 6-methoxyisoquinoline with sulfonyl chloride in the presence of a base forms the sulfonamide derivative.

  • Attachment of ethyl group: : The sulfonamide is then reacted with ethyl bromoacetate to introduce the ethyl group.

  • Cyclopentanecarboxamide synthesis: : Finally, the resulting intermediate undergoes an amidation reaction with cyclopentanecarboxylic acid to form the target compound.

Industrial Production Methods

Industrial production generally follows a similar synthetic route but on a larger scale, with optimization for yield and purity. Techniques like continuous flow chemistry and automated synthesis platforms are often used to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, particularly at the isoquinoline ring and the methoxy group.

  • Reduction: : Selective reduction of the sulfonamide group is possible, although it requires specific conditions.

  • Substitution: : The sulfonamide and ethyl groups are points of interest for various nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: : Nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The reactions can produce various derivatives and analogs of N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopentanecarboxamide, each with potentially distinct properties and applications.

Scientific Research Applications

Chemistry

  • Catalysts: : The compound's unique structure makes it a candidate for use as a ligand in catalytic processes.

  • Organic Synthesis: : It can serve as an intermediate or building block in the synthesis of more complex molecules.

Biology and Medicine

  • Biochemical Studies: : Its interactions with various biological molecules can provide insights into enzyme mechanisms and protein-ligand binding.

Industry

  • Materials Science: : The compound can be explored for use in the development of new materials, particularly in polymers and advanced composites.

Mechanism of Action

The compound's mechanism of action is highly dependent on its specific application. In pharmaceutical contexts, it may interact with molecular targets like enzymes or receptors, influencing biochemical pathways. The isoquinoline ring can intercalate with DNA, potentially modulating genetic expression.

Comparison with Similar Compounds

N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)cyclopentanecarboxamide can be compared with similar compounds based on the isoquinoline framework or sulfonamide group.

Similar Compounds

  • N-((2-(6-methoxyisoquinolin-2-yl)ethyl)sulfonyl)acetamide

  • N-(2-((3,4-dihydroisoquinolin-2-yl)sulfonyl)ethyl)cyclopentanecarboxamide

Properties

IUPAC Name

N-[2-[(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]cyclopentanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4S/c1-24-17-7-6-16-13-20(10-8-15(16)12-17)25(22,23)11-9-19-18(21)14-4-2-3-5-14/h6-7,12,14H,2-5,8-11,13H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBRGWUKABVLPFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CN(CC2)S(=O)(=O)CCNC(=O)C3CCCC3)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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